REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:13]([OH:15])=O.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(O)(=O)C>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:4]2[C:5]([N:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:13](=[O:15])[C:3]=12)=[O:7]
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Name
|
|
Quantity
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500 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(C(=O)O)=C(C=C1Cl)Cl)C(=O)O
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Name
|
|
Quantity
|
175 mL
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Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
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4 L
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a condenser, a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
|
maintained at 100°-101° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with cold water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried (70° C., 0.2 mmHg) for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=C(C=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590.7 g | |
YIELD: PERCENTYIELD | 97.5% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |